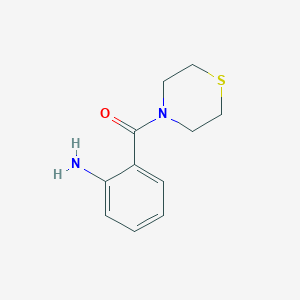![molecular formula C15H20O B2810183 [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287334-60-3](/img/structure/B2810183.png)
[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol, also known as CB13, is a synthetic compound that belongs to the family of cyclohexane derivatives. It has been identified as a potent agonist for the cannabinoid receptor CB1, which is primarily found in the central nervous system. CB13 has been the focus of scientific research due to its potential therapeutic applications in the field of pain management and neuroprotection.
Mecanismo De Acción
[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol acts as a potent agonist for the cannabinoid receptor CB1, which is primarily found in the central nervous system. Upon binding to CB1, [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol activates a series of intracellular signaling pathways that ultimately lead to the modulation of neurotransmitter release and neuronal excitability. [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been found to exhibit high selectivity for CB1 over other cannabinoid receptors such as CB2.
Biochemical and Physiological Effects:
[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been found to exhibit potent analgesic properties in animal models of acute and chronic pain. It has also been shown to possess neuroprotective effects in various models of neurodegenerative diseases. [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been found to modulate the release of various neurotransmitters such as dopamine, glutamate, and GABA, which are involved in the regulation of pain perception and neuronal excitability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been found to exhibit high potency and selectivity for the CB1 receptor, which makes it an attractive candidate for scientific research. However, due to its potent agonist activity, [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol may exhibit off-target effects that could complicate experimental results. Additionally, the synthesis of [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol can be challenging and requires specialized equipment and expertise.
Direcciones Futuras
Future research on [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol could focus on further elucidating its mechanism of action and identifying potential therapeutic applications beyond pain management and neuroprotection. Additionally, the development of more efficient and scalable synthesis methods for [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol could facilitate its use in scientific research. Finally, the investigation of [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol in combination with other compounds could lead to the development of novel therapeutic approaches for various diseases.
Métodos De Síntesis
[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol can be synthesized by a series of chemical reactions involving the condensation of 2,4,6-trimethylbenzaldehyde with cyclohexanone, followed by reduction using sodium borohydride. The resulting product can then be treated with methanol to yield [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol.
Aplicaciones Científicas De Investigación
[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been extensively studied for its potential therapeutic applications in the field of pain management. It has been found to exhibit potent analgesic properties in animal models of acute and chronic pain. [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol has also been investigated for its neuroprotective effects in various models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
[3-(2,4,6-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c1-10-4-11(2)13(12(3)5-10)15-6-14(7-15,8-15)9-16/h4-5,16H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFXUCYDMBKVTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C23CC(C2)(C3)CO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-chlorophenyl)-6-(3-phenylpropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2810101.png)
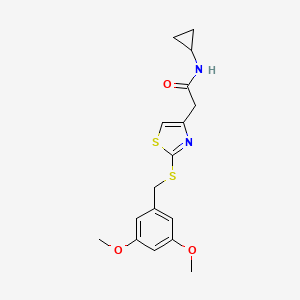
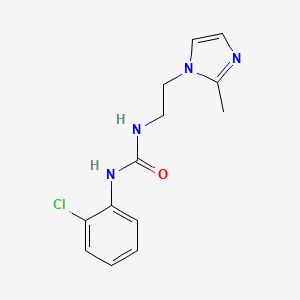
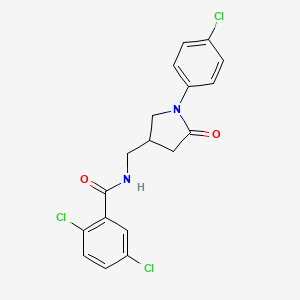
![(E)-3-(dimethylamino)-1-[2-(4-pyridinyl)-1,3-thiazol-5-yl]-2-propen-1-one](/img/structure/B2810109.png)
![1-[2-(Benzenesulfonyl)ethyl]-4,5-dichloroimidazole](/img/structure/B2810110.png)
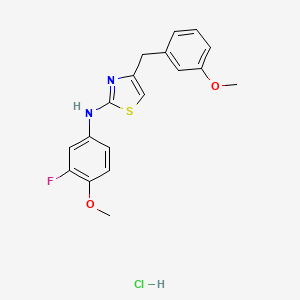

![(E)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2810113.png)

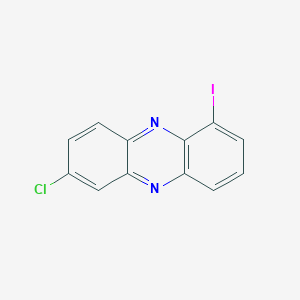
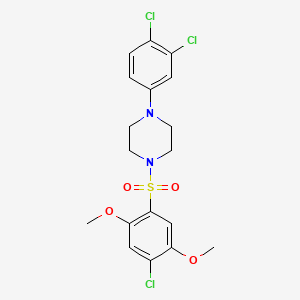
![3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B2810121.png)
